molecular formula C18H20N4O2S B11025279 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11025279
M. Wt: 356.4 g/mol
InChI Key: YBEOSUKSWDTYFH-UHFFFAOYSA-N
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Description

N-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a hybrid heterocyclic compound featuring a pyrazole ring linked to a thiazole carboxamide moiety via a substituted phenyl bridge. The pyrazole ring (3,5-dimethyl substitution) and the thiazole core (2,4-dimethyl substitution) contribute to its structural complexity, while the methoxy group on the phenyl ring enhances lipophilicity.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O2S/c1-10-8-11(2)22(21-10)15-7-6-14(9-16(15)24-5)20-18(23)17-12(3)19-13(4)25-17/h6-9H,1-5H3,(H,20,23)

InChI Key

YBEOSUKSWDTYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3=C(N=C(S3)C)C)OC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Ethyl acetoacetate reacts with thiourea in the presence of iodine as a cyclizing agent, forming ethyl 2,4-dimethylthiazole-5-carboxylate. Hydrolysis of the ester group under basic conditions yields the carboxylic acid (Fig. 1):

CH3C(O)COOEt+NH2CSNH2I2,ΔEthyl 2,4-dimethylthiazole-5-carboxylateNaOH2,4-Dimethylthiazole-5-carboxylic acid\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{I}2, \Delta} \text{Ethyl 2,4-dimethylthiazole-5-carboxylate} \xrightarrow{\text{NaOH}} \text{2,4-Dimethylthiazole-5-carboxylic acid}

Key Parameters

  • Solvent: Ethanol for cyclization; aqueous NaOH for hydrolysis.

  • Temperature: 80–90°C for cyclization (12 h); reflux for hydrolysis (4 h).

  • Yield: 68–72% after purification via recrystallization (ethanol/water).

Characterization Data

  • Melting Point: 189–191°C.

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiazole ring).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 13.1 (s, 1H, COOH).

Synthesis of 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Methoxyaniline

The aniline derivative is prepared through sequential functionalization of 3-methoxy-4-nitroaniline, followed by pyrazole coupling and nitro reduction.

Pyrazole Ring Formation

3,5-Dimethyl-1H-pyrazole is synthesized via condensation of acetylacetone with hydrazine hydrate:

CH3C(O)CH2C(O)CH3+NH2NH2H2OEtOH, Δ3,5-Dimethyl-1H-pyrazole\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{NH}2\text{NH}2 \cdot \text{H}2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{3,5-Dimethyl-1H-pyrazole}

Conditions: Reflux in ethanol (6 h, 85% yield).

Nucleophilic Aromatic Substitution

4-Fluoro-3-methoxyaniline reacts with 3,5-dimethyl-1H-pyrazole under Ullmann coupling conditions:

4-Fluoro-3-methoxyaniline+3,5-Dimethyl-1H-pyrazoleCuI, K2CO3,DMF4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline\text{4-Fluoro-3-methoxyaniline} + \text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}} \text{4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline}

Optimization

  • Catalyst: CuI (10 mol%).

  • Base: K₂CO₃, 120°C, 24 h.

  • Yield: 65% after column chromatography (SiO₂, ethyl acetate/hexane).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 6H, pyrazole-CH₃), 3.85 (s, 3H, OCH₃), 6.35 (s, 1H, pyrazole-H), 6.82–7.10 (m, 3H, aromatic-H).

Amide Bond Formation

The final step couples the thiazole carboxylic acid with the aniline derivative using carbodiimide-mediated activation.

Activation and Coupling

2,4-Dimethylthiazole-5-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline:

Thiazole-COOHSOCl2Thiazole-COClAniline, Et3NTarget Compound\text{Thiazole-COOH} \xrightarrow{\text{SOCl}2} \text{Thiazole-COCl} \xrightarrow{\text{Aniline, Et}3\text{N}} \text{Target Compound}

Conditions

  • Activation: SOCl₂, reflux (2 h).

  • Coupling: Dichloromethane, triethylamine, 0°C to RT (12 h).

  • Yield: 78% after HPLC purification.

Analytical Validation

  • HPLC Purity: 99.2% (C18 column, acetonitrile/water).

  • HRMS (ESI): m/z 399.1521 [M+H]⁺ (calc. 399.1518).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (C=O), 155.2 (thiazole-C), 148.9 (pyrazole-C).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Using HATU as a coupling agent under microwave irradiation reduces reaction time:

Parameter Value
SolventDMF
Temperature100°C
Time20 min
Yield82%

This method minimizes side products like N-acylurea.

Solid-Phase Synthesis

Immobilizing the aniline on Wang resin enables iterative purification, achieving 89% yield but requiring specialized equipment.

Scale-Up Considerations

Challenges

  • Exothermic reaction during acyl chloride formation.

  • Pyrazole instability under acidic conditions.

Mitigation

  • Slow addition of SOCl₂ with cooling.

  • Use of stabilizers (e.g., BHT) during pyrazole coupling .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Compounds with similar pyrazole and thiazole structures have demonstrated significant antimicrobial properties. Studies suggest that N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties suggest possible applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest. For instance, compounds related to this structure have shown promising results against various cancer cell lines such as SNB-19 and OVCAR-8, with significant percent growth inhibitions reported.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant anticancer activity against various cell lines. The study reported percent growth inhibitions ranging from 50% to over 80%, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory properties of compounds within the same chemical class. It was found that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes . This suggests a pathway for developing new treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Pyrazole-thiazole hybrids with lipophilic substituents (e.g., methoxy, methyl) show enhanced membrane permeability, as seen in analogues from .
  • Biological Predictions : The target compound’s dimethyl groups may reduce cytotoxicity compared to chloro-substituted analogues (e.g., 3b, 3e), which showed higher reactivity but lower tolerability .
  • Synthetic Optimization : The use of EDCI/HOBt or DCC coupling reagents (as in and ) is critical for improving yields in similar hybrids.

Biological Activity

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure comprises a thiazole ring fused with a pyrazole and methoxyphenyl moiety, contributing to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyrazole moieties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In a study involving various thiazole-linked compounds, it was found that modifications to the phenyl ring significantly influenced cytotoxic activity against different cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. One compound demonstrated an IC50 value of less than 10 µM against these cell lines, indicating potent anticancer activity .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. A related study evaluated thiazole derivatives in picrotoxin-induced seizure models. Compounds with similar structural motifs exhibited significant anticonvulsant effects, with some achieving a protection index (PI) of over 9. The presence of electron-donating groups like methyl on the phenyl ring was correlated with enhanced anticonvulsant activity .

Enzymatic Inhibition

The pyrazole and thiazole moieties are known for their ability to inhibit various enzymes. Compounds with similar structures have been reported to act as selective inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. The SAR studies indicated that modifications at specific positions on the thiazole ring could enhance enzymatic inhibition efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural ModificationEffect on Activity
Presence of methoxy group on phenyl ringEnhances anticancer activity
Methyl substitutions on thiazoleIncreases anticonvulsant efficacy
Electron-withdrawing groupsImproves enzymatic inhibition

Case Studies

  • Anticancer Efficacy : In a comparative study, a series of thiazole derivatives were synthesized and tested against human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than 10 µM against A549 cells, demonstrating its potential as an anticancer agent.
  • Anticonvulsant Activity : A related compound was evaluated in a picrotoxin model where it showed effective seizure protection at doses as low as 18.4 mg/kg, suggesting that structural similarities may confer similar protective effects against seizures.

Q & A

Q. What are the optimized synthetic routes for preparing N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, and how can reaction conditions affect yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including condensation of pyrazole and thiazole precursors. For example:

  • Step 1: React 3,5-dimethylpyrazole derivatives with substituted phenyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-phenyl intermediate .
  • Step 2: Couple the intermediate with a thiazole-carboxamide moiety via nucleophilic acyl substitution. Optimize solvent polarity (DMF vs. ethanol) and temperature (room temp vs. reflux) to minimize side reactions .
  • Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .

Q. How can researchers confirm the molecular structure of this compound, particularly its regiochemistry and stereochemistry?

Methodological Answer:

  • X-ray crystallography provides unambiguous confirmation of regiochemistry, as demonstrated for analogous pyrazole-thiazole hybrids (mean C–C bond deviation: 0.004 Å; R factor: 0.056) .
  • NMR spectroscopy: Analyze coupling constants (e.g., J-values in ¹H NMR) to distinguish between diastereomers or tautomeric forms. For example, methoxy and methyl groups on the phenyl ring produce distinct splitting patterns .

Intermediate-Level Research Questions

Q. What strategies can mitigate challenges in isolating intermediates during multi-step synthesis of this compound?

Methodological Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates. Switch to ethanol for recrystallization to precipitate pure products .
  • Protecting groups: Temporarily protect reactive sites (e.g., pyrazole NH) with tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during thiazole ring formation .

Q. How do structural modifications (e.g., substituent variations on the pyrazole or thiazole rings) influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity: Replace methoxy groups with halogens (e.g., fluorine) to increase logP values, enhancing membrane permeability. Assess via reversed-phase HPLC .
  • Thermal stability: Perform differential scanning calorimetry (DSC) to compare melting points of analogs. For example, bulkier substituents on the phenyl ring reduce crystal packing efficiency, lowering melting points .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking: Screen derivatives against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Prioritize analogs with strong hydrogen-bonding interactions (e.g., carboxamide with active-site residues) .
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ values) with biological activity data to predict optimal functional groups .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization: Re-evaluate potency under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolic stability testing: Use liver microsomes to assess whether discrepancies arise from differential metabolism rates across studies .

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Methodological Answer:

  • Transcriptomic profiling: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or cell cycle genes) .
  • Target engagement assays: Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected targets like tubulin or topoisomerases .

Methodological Best Practices

Q. What techniques validate the purity of the final compound, especially for in vivo studies?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS): Confirm molecular formula (e.g., m/z 412.1543 for C₂₀H₂₁N₅O₂S) with <5 ppm error .
  • Elemental analysis: Compare experimental vs. calculated C, H, N percentages (deviation <0.4% acceptable) .

Q. How can reaction scalability be improved without compromising yield?

Methodological Answer:

  • Flow chemistry: Transition batch reactions to continuous flow systems for better heat/mass transfer, particularly for exothermic steps like thiazole ring closure .
  • Catalyst recycling: Use immobilized catalysts (e.g., polymer-supported Pd for cross-couplings) to reduce costs in large-scale syntheses .

Comparative Analysis

Q. How does this compound compare structurally and functionally to other pyrazole-thiazole hybrids?

Methodological Answer:

  • Structural analogs: Compare with N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide , which replaces thiazole with thiadiazole, enhancing antimicrobial activity but reducing solubility .
  • Activity trends: Thiazole rings generally improve kinase inhibition, while pyrazole substituents modulate selectivity .

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